2-Oxaspiro[5.5]undecan-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-oxaspiro[5.5]undecan-5-amine |
InChI |
InChI=1S/C10H19NO/c11-9-4-7-12-8-10(9)5-2-1-3-6-10/h9H,1-8,11H2 |
InChI Key |
GHIGACXVLHTFTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)COCCC2N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Oxaspiro 5.5 Undecan 5 Amine and Its Functionalized Analogues
Strategies for Constructing the 2-Oxaspiro[5.5]undecane Skeleton
The creation of the spirocyclic core is the foundational challenge in the synthesis of 2-Oxaspiro[5.5]undecan-5-amine. Various synthetic strategies have been developed to efficiently construct the spiro[5.5]undecane system, which can be adapted for the synthesis of its oxa-analogue.
Intramolecular cyclization reactions are powerful tools for forming cyclic and polycyclic systems. The Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is particularly effective for creating cyclopentenone-fused ring systems. nih.govorganicreactions.org While the classic PKR yields a five-membered ring, its principles and the strategic use of tethered 1,6-enynes can be adapted to construct larger, more complex frameworks that can serve as precursors to the desired spirocycle. nih.govnih.gov The reaction is typically mediated by cobalt complexes, such as dicobalt octacarbonyl (Co₂(CO)₈), and proceeds with high regio- and stereoselectivity in its intramolecular variant. jk-sci.com The versatility of the PKR allows for the synthesis of highly constrained spirocyclic derivatives, which can be further elaborated to the target 2-oxaspiro[5.5]undecane skeleton. nih.gov
| Reaction Stage | Reagents and Conditions | Purpose | Reference |
| KA² Reaction | Ketone (1 equiv), Alkyne (1.2 equiv), Amine (1.2 equiv), CuI (0.2 equiv) | Microwave, 100 °C, 2 h | Construction of 1,6-enyne moiety |
| Amine Protection | Pyridine, Acetic anhydride (B1165640) | 40 °C, 16 h | Protection of amine group |
| Pauson-Khand | Enyne (1 equiv), Co₂(CO)₈ (0.1 equiv), TMTU (0.6 equiv), Toluene | CO atmosphere, 70 °C, 3–8 h | Spirocyclic cyclopentenone formation |
A representative multi-step sequence combining a Ketone-Amine-Alkyne (KA²) coupling with a Pauson-Khand reaction to generate complex spirocyclic scaffolds.
Lewis acids are frequently employed to catalyze the formation of heterocyclic and spirocyclic systems by activating substrates towards nucleophilic attack and promoting cyclization cascades. rsc.org Methodologies such as the dearomative coupling of arenes and alkynes, catalyzed by gold or other Lewis acids, can generate spirocyclic lactones and lactams, which are structurally related to the 2-oxaspiro[5.5]undecane core. acs.org In these transformations, the Lewis acid facilitates an ipso-cyclization of a pendant alkyne onto an activated aromatic ring. acs.org Other approaches involve Lewis acid-promoted annulations of chiral silylalcohols to form oxaspirooxindoles with high diastereoselectivity. nih.gov These methods demonstrate the utility of Lewis acids in constructing quaternary spirocenters under mild conditions.
| Lewis Acid Catalyst | Substrate Type | Resulting Spirocycle | Key Feature | Reference |
| AuPPh₃OTf | N-aryl alkynamides | Spirolactams | ipso-cyclization of alkyne | acs.org |
| TMSOTf | Chiral silylalcohols | Oxepenyl-spirooxindole | [5+2]-Annulation | nih.gov |
| Various | Dimedone & Diarylidenacetones | Spiro[5.5]undecane-triones | Michael reaction cascade | researchgate.net |
Examples of Lewis acid catalysts used in the synthesis of spirocyclic frameworks.
Condensation reactions provide a direct and often high-yielding route to the spiro[5.5]undecane skeleton. A common strategy involves a one-pot Michael addition cascade. For instance, the reaction between a cyclic 1,3-dione, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), and a 1,5-diaryl-1,4-pentadien-3-one (a diarylideneacetone) can be catalyzed by Lewis acids or bases to construct the spiro[5.5]undecane-1,5,9-trione core. researchgate.net This approach is efficient, often proceeding under mild conditions, and can be accelerated using microwave irradiation, significantly reducing reaction times. dergipark.org.trdergipark.org.tr Similarly, sequential condensation/oxidation reactions have been developed for the synthesis of spiro-isobenzofuran compounds, showcasing the versatility of condensation-based strategies. acs.org
Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org MCRs are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org Various MCRs have been successfully applied to the construction of spirocycles. nih.govresearchgate.net For example, a one-pot Ugi/intramolecular annulation sequence can generate novel spirocyclic dihydropyrazinones. thieme-connect.com The asymmetric three-component Povarov reaction has also been utilized to synthesize chiral azaspirocycles from simple starting materials. acs.org These reactions demonstrate the power of MCRs to build complex, polyfunctional spirocyclic frameworks in a single, efficient step.
Stereoselective and Asymmetric Synthesis of this compound
Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. This requires the development of enantioselective methods that can precisely control the three-dimensional arrangement of atoms.
The synthesis of optically active amines is a cornerstone of pharmaceutical chemistry. rochester.eduyale.edu For a complex target like this compound, an enantioselective approach typically involves creating a chiral spirocyclic intermediate, which is then converted to the target amine. This can be achieved through several strategies.
One powerful method is organocatalysis, where a small chiral organic molecule is used to catalyze the enantioselective formation of the spirocyclic core. For example, chiral phosphoric acids have been used to catalyze intramolecular oxa-Michael cyclizations to yield functionalized tetrahydropyrans with high enantioselectivity (up to 99% ee). whiterose.ac.uk Similarly, chiral triazolium salts can catalyze the transannular C-acylation of enol lactones to provide enantioenriched spirocyclic 1,3-diketones. rsc.org
Another emerging strategy is biocatalysis, which uses enzymes to perform highly selective chemical transformations. Engineered enzymes, such as variants of cytochrome P450 or myoglobin, can catalyze reactions like carbene transfer to form spirocyclopropanes with exceptional enantioselectivity. rochester.edunih.gov These enzymatic methods offer a direct route to enantioenriched spirocyclic building blocks that can be further functionalized to introduce the desired amine group. nih.gov The amine itself can be installed via methods such as reductive amination of a spirocyclic ketone precursor or through other established C-N bond-forming reactions, where the stereochemistry is dictated by the already-established chiral scaffold.
| Enantioselective Strategy | Catalyst Type | Reaction Example | Key Advantage | Reference |
| Organocatalysis | Chiral Phosphoric Acid | Intramolecular oxa-Michael | High enantioselectivity for THP formation | whiterose.ac.uk |
| Organo-cation Catalysis | SPA-triazolium bromide | Transannular C-acylation | Access to chiral spirocyclic diketones | rsc.org |
| Biocatalysis | Engineered Cytochrome | Enantioselective cyclopropanation | High stereoselectivity for novel spirocycles | nih.gov |
| Transition Metal Catalysis | Chiral Pd-Phosphoramidite | Asymmetric cyanoamidation | Formation of all-carbon quaternary stereocenters | researchgate.net |
Overview of strategies for the enantioselective synthesis of chiral spirocyclic precursors.
Diastereoselective Control in Spiro[5.5]undecane Formation
The construction of the spirocyclic system in 2-oxaspiro[5.5]undecanes presents a significant stereochemical challenge. The creation of the spirocenter, a quaternary carbon atom linking two rings, can result in the formation of diastereomers, particularly when other stereocenters are present on the rings. Achieving high diastereoselectivity is crucial for isolating a single, desired stereoisomer.
One of the primary challenges in the stereoselective construction of sterically hindered oxaspirocycles is the steric crowding around the forming spirocenter. rsc.org This congestion can impede the approach of reagents and reduce the nucleophilicity of reacting groups, such as a pendant alcohol in a cyclization reaction. rsc.org Intramolecular reactions, such as oxa-Michael additions or palladium-catalyzed C-O bond formation, are common strategies employed to control the relative stereochemistry of the newly formed spirocenter. rsc.org
The conformation of the cyclohexane (B81311) and tetrahydropyran (B127337) rings plays a crucial role in directing the stereochemical outcome. In related diazaspiro[5.5]undecane systems, single-crystal X-ray studies have revealed that the cyclohexanone (B45756) unit often adopts a stable chair conformation, which influences the approach of reactants and the stereochemistry of the final product. researchgate.net Similar conformational preferences are expected to govern the diastereoselectivity in the formation of the 2-oxaspiro[5.5]undecane core.
Chiral Auxiliary and Organocatalytic Strategies
To achieve enantioselective synthesis, where a specific enantiomer of the target molecule is produced, chemists often employ chiral auxiliaries or organocatalytic methods.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been successfully applied to the synthesis of complex spirocycles. For instance, a chiral bidentate directing group has been used to mediate the stereoselective formation of C(sp3)–O bonds in the synthesis of sterically hindered oxaspirocycles. rsc.org This approach leverages the defined stereochemistry of the auxiliary to direct the formation of the spirocyclic system with high diastereoselectivity. rsc.org Commonly used auxiliaries in asymmetric synthesis are often derived from naturally occurring chiral molecules like amino acids or terpenes. nih.gov
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. mdpi.com Organocatalysts are small organic molecules that can catalyze reactions enantioselectively. For spirocycle synthesis, organocatalytic approaches can facilitate key bond-forming reactions, such as Michael additions or aldol (B89426) reactions, that establish the spirocyclic core with high stereocontrol. For example, visible-light-induced reactions using inexpensive photocatalysts have been shown to produce spiro compounds with high diastereoselectivity in a green and efficient manner. acs.org
| Strategy | Description | Key Advantage |
| Chiral Auxiliary | A recoverable stereogenic group is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org | High levels of stereocontrol are often achievable, and the auxiliary can be recycled. wikipedia.org |
| Organocatalysis | Small, metal-free organic molecules are used to catalyze asymmetric transformations. | Avoids toxic and expensive heavy metals, often allowing for milder reaction conditions. mdpi.com |
Derivatization and Functionalization of the Amine Moiety
The amine group at the 5-position of the 2-oxaspiro[5.5]undecane core is a key handle for further molecular elaboration. Through various chemical transformations, this amine can be functionalized to generate a library of analogues with diverse physicochemical and biological properties, a critical process in drug discovery. nih.govnih.gov
N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination is a particularly versatile method for creating substituted amines. gctlc.org Another approach involves the iridium-catalyzed alkylation of amines using alcohols, which is recognized as a green reaction due to its atom economy and the generation of water as the only byproduct. mdpi.com
N-acylation is the process of attaching an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is typically accomplished by reacting the amine with an acyl chloride or an acid anhydride in the presence of a base. Amide formation is a robust and reliable reaction that can significantly alter the electronic and steric properties of the parent amine, often impacting its biological activity and metabolic stability.
The goal of scaffold diversification is to systematically modify a core structure to explore the chemical space and optimize its properties. For this compound, this involves introducing a wide array of substituents onto the nitrogen atom. Beyond simple alkyl and acyl groups, more complex moieties can be installed using modern cross-coupling reactions or by employing multi-component reactions. This diversification is fundamental in medicinal chemistry for establishing structure-activity relationships (SAR). nih.gov For example, attaching different aryl or heteroaryl groups can modulate a compound's ability to interact with biological targets.
Primary, secondary, and tertiary amines are often converted into their corresponding salts to improve their handling, stability, and aqueous solubility. The most common salt is the hydrochloride salt. The synthesis is typically straightforward, involving the treatment of a solution of the free amine in an organic solvent (such as diethyl ether, methanol, or isopropanol) with a solution of hydrogen chloride in a suitable solvent or with gaseous hydrogen chloride. The resulting ammonium (B1175870) salt precipitates from the solution and can be isolated by filtration. This conversion is a standard final step in the synthesis of many amine-containing active pharmaceutical ingredients.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. gctlc.org The synthesis of complex molecules like this compound can benefit significantly from these principles.
Key green strategies applicable to its synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Iridium-catalyzed N-alkylation using alcohols is an example of an atom-economical reaction. mdpi.com
Use of Greener Solvents and Catalysts: Replacing hazardous solvents with safer alternatives like water or ethanol (B145695) and using non-toxic, recyclable catalysts. Montmorillonite K10 clay, for instance, can be used as a green catalyst for one-pot syntheses of spiro compounds. rsc.org
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can dramatically shorten reaction times. mdpi.com
Use of Renewable Feedstocks: Starting from materials that are derived from renewable resources.
Photocatalysis: Utilizing visible light to drive chemical reactions, which avoids the need for high temperatures and often uses non-toxic catalysts. acs.org
By integrating these approaches, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more efficient. gctlc.org
Comprehensive Structural Elucidation and Conformational Analysis of 2 Oxaspiro 5.5 Undecan 5 Amine
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the constitution, connectivity, and dynamic behavior of 2-Oxaspiro[5.5]undecan-5-amine.
High-resolution NMR spectroscopy provides the most detailed insight into the molecular framework and dynamic processes of this compound in solution.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to be complex due to the molecule's low symmetry, resulting in most methylene protons being diastereotopic and appearing as distinct signals with complex splitting patterns. The proton attached to the amine-bearing carbon (H-5) would likely appear as a multiplet. The protons on the carbon adjacent to the ether oxygen (C-1 and C-3) would show characteristic downfield shifts. The ¹³C NMR spectrum would display ten distinct signals for the carbon skeleton, with the spiro carbon (C-6) having a unique chemical shift and the carbons bonded to heteroatoms (C-1, C-3, and C-5) appearing at lower field.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| C-1 | ~65-70 | ~3.5-4.0 |
| C-3 | ~60-65 | ~3.3-3.8 |
| C-4 | ~25-35 | ~1.4-1.9 |
| C-5 | ~50-55 | ~2.8-3.3 |
| C-6 (Spiro) | ~35-45 | - |
| C-7 | ~30-40 | ~1.3-1.8 |
| C-8 | ~20-25 | ~1.3-1.8 |
| C-9 | ~20-25 | ~1.3-1.8 |
| C-10 | ~30-40 | ~1.3-1.8 |
| NH₂ | - | ~1.5-2.5 (broad) |
2D-NMR: Two-dimensional NMR experiments are essential for definitive signal assignment.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, allowing for the tracing of connectivity within the tetrahydropyran (B127337) and cyclohexane (B81311) rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, enabling the unambiguous assignment of the carbon skeleton.
Variable Temperature (VT) and Dynamic NMR (DNMR): The spiro[5.5]undecane framework is not rigid. Both six-membered rings can undergo conformational inversion (chair-chair flip). nih.gov VT-NMR experiments can elucidate these dynamic processes. At room temperature, if the ring inversion is fast on the NMR timescale, some signals may be averaged or broadened. By lowering the temperature, this inversion can be slowed or "frozen out," leading to the appearance of distinct signals for axial and equatorial protons that were previously averaged. Analysis of the spectra at different temperatures allows for the calculation of the activation energy barriers for these conformational changes.
Mass spectrometry is used to determine the molecular weight and to gain structural information from the molecule's fragmentation pattern. For this compound (Molecular Formula: C₁₀H₁₉NO), the exact mass would be determined using high-resolution mass spectrometry (HRMS).
The fragmentation in electron ionization (EI) MS would likely be directed by the heteroatoms. Plausible fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen and oxygen atoms. Loss of an ethyl group from the tetrahydropyran ring or cleavage next to the amine group are likely.
Ring Cleavage: Fragmentation of the spirocyclic system, often involving the opening of one of the rings to form a more stable radical cation.
| m/z Value | Possible Fragment Ion |
|---|---|
| 169 | [M]⁺ (Molecular Ion) |
| 152 | [M - NH₃]⁺ |
| 140 | [M - C₂H₅]⁺ (Loss from tetrahydropyran ring) |
| 126 | [M - C₃H₇]⁺ |
| 98 | Cleavage yielding a [C₆H₁₂N]⁺ fragment |
| 84 | Cleavage yielding a [C₅H₁₀N]⁺ fragment |
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum of this compound would be characterized by absorptions corresponding to the amine, ether, and alkane moieties.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |
| Primary Amine (N-H) | Bend (Scissoring) | 1590-1650 |
| Ether (C-O) | Stretch | 1050-1150 |
| Alkane (C-H) | Stretch | 2850-2960 |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography is the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of this compound or a derivative can be obtained, this method would provide definitive proof of:
Absolute and Relative Stereochemistry: It would determine the spatial arrangement of atoms at the stereogenic centers, including the spiro carbon (C-6) and the amine-substituted carbon (C-5).
Conformation: It would reveal the precise chair conformations of the tetrahydropyran and cyclohexane rings and the orientation (axial or equatorial) of the amine substituent.
Bond Parameters: It would provide highly accurate measurements of all bond lengths and bond angles within the molecule.
This technique is the gold standard for validating stereochemical assignments made by other methods.
Stereochemical Features and Isomerism in this compound
The spiro[5.5]undecane skeleton is inherently chiral due to its rigid, non-planar structure. rsc.org This gives rise to specific types of stereoisomerism that are characteristic of this molecular architecture.
Beyond traditional point chirality at the C-5 carbon, this compound exhibits more complex forms of stereoisomerism.
Axial Chirality: Spiro compounds can possess an axis of chirality that passes through the spiro atom. stackexchange.com The two rings are held in a fixed, perpendicular-like orientation. If the substitution pattern on the rings removes all planes of symmetry and centers of inversion, the molecule will be chiral. In this compound, the presence of the oxygen atom in one ring and the amine group on the other breaks the symmetry of the parent spiro[5.5]undecane, making the molecule inherently chiral due to this axial element. The molecule and its mirror image are non-superimposable.
Diastereoisomeric and Enantiomeric Relationships
The stereochemistry of this compound is complex due to the presence of multiple stereogenic centers. The core spiro[5.5]undecane skeleton itself can exhibit chirality. The spirocyclic nature, where the two six-membered rings are joined by a single tetrahedral carbon atom (the spiro center), can create a chiral arrangement even in the absence of other substituents. nih.govrsc.org This is a form of axial chirality, where the molecule lacks a plane of symmetry. nih.gov
In the specific case of this compound, there are two primary stereocenters: the spiro carbon (C6) and the carbon atom bearing the amine group (C5). This gives rise to a number of possible stereoisomers. The relationship between the amine group at C5 and the oxygen-containing ring can result in diastereomers, which can be broadly classified as cis or trans.
Cis Isomer : The substituent at C5 (the amine group) is on the same side of the cyclohexane ring relative to the oxygen atom in the adjacent ring.
Trans Isomer : The substituent at C5 is on the opposite side of the cyclohexane ring relative to the oxygen atom in the adjacent ring.
Each of these diastereomers is chiral and therefore exists as a pair of enantiomers (R/S configurations at the stereocenters). Consequently, this compound can exist as a set of four stereoisomers: a pair of enantiomers for the cis diastereomer and a pair of enantiomers for the trans diastereomer. The chirality of the spiro atom itself adds another layer to the stereochemical analysis. rsc.org The interconversion between these stereoisomers typically requires bond-breaking and bond-forming events and does not occur through simple conformational changes. nih.gov
Table 1: Possible Stereoisomers of this compound
| Diastereomer | Relationship of Substituents | Enantiomeric Pair |
|---|---|---|
| cis | Amine group and oxa-ring on the same side | (5R, 6R) and (5S, 6S) or (5R, 6S) and (5S, 6R) |
| trans | Amine group and oxa-ring on opposite sides | (5R, 6S) and (5S, 6R) or (5R, 6R) and (5S, 6S) |
Note: The specific R/S designation depends on the Cahn-Ingold-Prelog priority rules for the entire molecule.
Conformational Preferences and Dynamics of the Spiro[5.5]undecane Rings
Chair Conformations of Six-Membered Rings
Extensive research, including X-ray analysis and NMR spectroscopy on various spiro[5.5]undecane derivatives, has established that the six-membered rings predominantly adopt a chair conformation. researchgate.net This is analogous to the conformational preference of cyclohexane and its heterocyclic variants, as the chair form minimizes both angular strain and torsional strain. In this compound, both the tetrahydropyran ring (containing the oxygen atom) and the cyclohexane ring (containing the amine substituent) are expected to exist in stable chair conformations. researchgate.net In this arrangement, the substituents at each carbon atom can be classified as either axial (perpendicular to the general plane of the ring) or equatorial (pointing outwards from the perimeter of the ring).
Conformational Equilibria and Inversion Processes
Each chair conformation can undergo a process known as ring inversion or "ring flip," where one chair form converts into an alternative chair conformation. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. For a monosubstituted cyclohexane, this results in an equilibrium between two chair conformers, one with the substituent in an axial position and one with it in an equatorial position.
For this compound, both rings can theoretically undergo this inversion. This leads to a complex equilibrium involving multiple conformers. The position of the amine group on the cyclohexane ring is of particular importance. It can exist in either an axial or equatorial orientation, and the molecule will exist as a rapidly equilibrating mixture of these two conformers at room temperature. cdnsciencepub.comcdnsciencepub.com The relative population of each conformer is determined by the difference in their Gibbs free energy.
Influence of Substituents on Conformational Energy Landscapes
The conformational equilibrium is strongly influenced by the steric and electronic effects of the substituents on the rings.
Steric Effects: In general, substituents prefer the equatorial position to minimize steric hindrance. An axial substituent experiences unfavorable 1,3-diaxial interactions with the other axial atoms on the same side of the ring. These are repulsive van der Waals interactions that destabilize the conformer. The energetic cost of placing a substituent in the axial position is known as its "A-value." Larger substituents have larger A-values and thus a stronger preference for the equatorial position. For the amine group (-NH2), the A-value is approximately 1.4 kcal/mol, indicating a significant preference for the equatorial conformation.
The final conformational equilibrium for a given diastereomer of this compound will be a balance between the steric preference of the amine group for the equatorial position and the inherent conformational dynamics of the fused spiro system.
Table 2: Representative Conformational A-Values for Common Substituents on a Cyclohexane Ring
| Substituent (X) | A-Value (kcal/mol) | Equatorial Preference |
|---|---|---|
| -F | 0.24 - 0.28 | Low |
| -Cl | 0.53 | Moderate |
| -OH | 0.87 - 0.97 | Moderate-High |
| -NH2 | ~1.4 | High |
| -CH3 | 1.74 | High |
| -CN | 0.21 - 0.24 | Low |
| -C(CH3)3 | >4.5 | Very High (Anancomeric) |
Data represents the energy difference (ΔG°) between the axial and equatorial conformers. A higher value indicates a stronger preference for the equatorial position.
Computational Chemistry and Theoretical Studies of 2 Oxaspiro 5.5 Undecan 5 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions
No published studies utilizing DFT or other quantum chemical calculations to investigate the electronic structure, frontier molecular orbitals (HOMO/LUMO), or reactivity descriptors (e.g., electrostatic potential maps) of 2-Oxaspiro[5.5]undecan-5-amine were found.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
There is no available research detailing the use of molecular mechanics or molecular dynamics simulations to explore the conformational landscape of this compound. Such studies would typically identify low-energy conformers and the dynamics of the spirocyclic system.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
No computational studies predicting the NMR (¹H and ¹³C) chemical shifts or other spectroscopic parameters for this compound have been published.
In Silico Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Specific in silico models or simulations detailing the intermolecular interactions of this compound, such as its hydrogen bonding capabilities via the amine group, are not present in the current body of scientific literature.
Exploration of Potential Energy Surfaces and Transition States
There are no published explorations of the potential energy surfaces for reactions involving this compound, nor any calculations of the transition states for its potential chemical transformations.
Structure Activity Relationship Sar Investigations of 2 Oxaspiro 5.5 Undecan 5 Amine Derivatives
Impact of Spirocyclic Ring Modifications on Biological Activity
Currently, there is no available research detailing the synthesis and biological testing of 2-Oxaspiro[5.5]undecan-5-amine derivatives with modifications to the spirocyclic core. Such studies would typically involve altering the size of the carbocyclic ring (e.g., creating 2-oxaspiro[4.5]decan- or 2-oxaspiro[6.5]dodecan-amine analogues) or introducing substituents onto the cyclohexane (B81311) ring. This would help to understand how the shape and lipophilicity of the spiro-system influence biological activity. While SAR studies have been conducted on other spirocyclic systems, such as 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, these findings cannot be directly extrapolated to the 2-Oxaspiro[5.5]undecane-5-amine scaffold. acs.org
Role of the Amine Functional Group in Ligand-Receptor Interactions
The amine group at the 5-position of the tetrahydropyran (B127337) ring is a key feature of this compound. In many bioactive molecules, an amine group serves as a crucial interaction point with receptors, often forming salt bridges or hydrogen bonds. nih.govfrontiersin.org Investigating the role of this amine would involve the synthesis of derivatives where the amine is modified, for example, through N-alkylation, N-acylation, or conversion to other functional groups like amides or sulfonamides. Comparing the biological activities of these derivatives would elucidate the importance of the amine's basicity, hydrogen-bonding capacity, and steric bulk for potential ligand-receptor interactions. At present, such studies specific to this compound have not been reported.
Stereochemical Effects on Biological Potency and Selectivity
This compound possesses at least two stereocenters: the spiro carbon atom and the carbon bearing the amine group. This results in the existence of multiple stereoisomers. It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different biological potencies and selectivities. nih.gov A comprehensive SAR study would require the stereoselective synthesis or separation of the individual stereoisomers of this compound and its derivatives, followed by their biological evaluation. There is currently no literature available on the stereoselective synthesis or the differential biological effects of the stereoisomers of this specific compound.
Rational Design and Synthesis of Focused Compound Libraries
The development of focused compound libraries around a promising scaffold is a common strategy in modern drug discovery to efficiently explore the chemical space and optimize biological activity. fchgroup.netcornell.edu Such a library based on this compound would involve the systematic variation of the substituents on both the cyclohexane and tetrahydropyran rings, as well as modifications of the amine group. The rational design of such a library would ideally be guided by preliminary biological data or computational modeling. However, the foundational data required to embark on such a rational design campaign for this specific compound is not yet available.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful computational tool used in ligand-based drug design, especially when the three-dimensional structure of the biological target is unknown. unina.it This method involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to exhibit a specific biological activity. To build a reliable pharmacophore model for this compound derivatives, a set of active and inactive compounds with known biological data is required. researchgate.netliverpool.ac.uk Given the absence of such data in the current scientific literature, the development of a specific pharmacophore model for this compound class is not feasible at this time.
Biological Activities and Potential Therapeutic Applications in Vitro Focus of 2 Oxaspiro 5.5 Undecan 5 Amine Analogues
Neurotrophic, Neurogenic, and Neuroprotective Activities (In Vitro, Ex Vivo Models)
Analogues based on the 2-oxaspiro[5.5]undecane scaffold have been identified as neurotrophically active small molecules. nih.govscispace.com These compounds have been evaluated for their potential to support neuron survival, growth, and differentiation in various laboratory models. nih.govscispace.com A structurally related analogue, based on a 2-oxa-spiro[5.4]decane framework, was developed following the discovery of the neurotrophic properties of the spiro[5.5]undecane scaffold and has shown even more potent and versatile effects in in vitro and ex vivo models. nih.govresearchgate.net
Modulation of Neurite Outgrowth in Cell Lines (e.g., Neuro2A cells)
The neurotrophic potential of 2-oxaspiro[5.5]undecan-5-amine analogues and related compounds has been demonstrated through their ability to promote neurite outgrowth in cell-based assays. nih.gov Studies utilizing the mouse neuroblastoma cell line, Neuro2A, have been instrumental in quantifying this activity. researchgate.net
In these experiments, treatment with spiro-analogues led to significant neurotrophic effects. nih.gov A dose-response study identified an optimal concentration for a 2-oxa-spiro[5.4]decane analogue to be as low as 0.01 μM for inducing significant neurotrophicity in Neuro2A cells. researchgate.net This indicates a potent ability to stimulate the extension and branching of neurites, a fundamental process in neuronal development and repair.
Investigation of Underlying Molecular Pathways (e.g., TrkB-MEK-ERK-CREB-BDNF)
The mechanism of action for these spiro compounds is linked to the activation of critical neurotrophic signaling pathways. nih.govscispace.com Research strongly indicates that the neurotrophic effects of 2-oxaspiro[5.5]undecane analogues are mediated through the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. nih.govscispace.com
Specifically, the molecular mechanism appears to involve the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF. nih.govscispace.com Upon activation, TrkB initiates downstream signaling, including the Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK) pathway. nih.govscispace.comaging-us.com This cascade ultimately leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neuronal survival and plasticity, including BDNF itself. nih.govscispace.comaging-us.com
Evidence for this pathway was solidified in studies where the neurotrophic action of the compounds was weakened by pre-treatment with ANA-12, a TrkB inhibitor, and PD98059, a MEK inhibitor. nih.govscispace.com While some analogues act primarily through this TrkB-MEK-ERK pathway, other related spiro compounds have been shown to activate the TrkB-PI3K-AKT-CREB pathway, another major downstream cascade of TrkB signaling. nih.govresearchgate.net Both pathways are crucial for mediating the survival and growth-promoting effects of BDNF. aging-us.com
Anti-Neuroinflammatory Effects (In Vitro)
In addition to their neurotrophic properties, certain analogues of this chemical family exhibit significant anti-neuroinflammatory activity. nih.govresearchgate.net Neuroinflammation is a key pathological feature in many central nervous system (CNS) disorders, and molecules that can mitigate this process are of high therapeutic interest. nih.gov
Downregulation of Pro-inflammatory Cytokines (e.g., IL-1α, IL-6)
The anti-neuroinflammatory effects of a 2-oxa-spiro[5.4]decane analogue, developed from the original spiro[5.5]undecane scaffold, were demonstrated by its ability to modulate the production of key inflammatory signaling molecules. nih.govresearchgate.net In vitro studies have shown that this compound can concurrently downregulate the expression of the pro-inflammatory cytokines Interleukin-1 alpha (IL-1α) and Interleukin-6 (IL-6). nih.govresearchgate.net This dual action suggests a potent ability to suppress inflammatory cascades within the CNS. nih.gov
| Biological Activity | Model System | Key Findings | Molecular Pathway |
| Neurotrophic Activity | Neuro2A cells | Significant neurite outgrowth observed at concentrations as low as 0.01 μM. researchgate.net | TrkB-MEK-ERK-CREB-BDNF nih.govscispace.com |
| Anti-Neuroinflammatory Activity | In Vitro Models | Concurrent downregulation of pro-inflammatory cytokines IL-1α and IL-6. nih.govresearchgate.net | Not specified |
Enzyme Inhibition Studies (In Vitro)
α-Glucosidase Inhibitory Activity
A review of the available scientific literature did not yield specific information regarding the α-glucosidase inhibitory activity of this compound analogues. While α-glucosidase inhibition is an important area of research for managing conditions like type 2 diabetes, studies on this specific class of spiro compounds in this context were not found in the searched databases. nih.govmdpi.com
Inhibition of Inflammatory Kinases (e.g., TBK1, IKKε)
Currently, there is no publicly available scientific literature detailing the direct inhibitory effects of this compound analogues on the inflammatory kinases TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε). Research on inhibitors for these specific kinases has primarily focused on other chemical scaffolds.
Receptor Modulation and Agonism/Antagonism (In Vitro)
Analogues of this compound, particularly those belonging to the 1-oxa-4,9-diazaspiro[5.5]undecane class, have been synthesized and evaluated as potent dual-function ligands, demonstrating significant activity at both opioid and sigma-1 receptors. acs.orgnih.gov
Opioid Receptor Ligand Activity (e.g., μ-Opioid Receptor Agonism)
A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent agonists for the μ-opioid receptor (MOR). acs.orgnih.gov These compounds were developed using a merging strategy that combines the pharmacophores of known MOR agonists and sigma-1 receptor (σ1R) antagonists. nih.govbohrium.com In vitro functional assays measuring cyclic AMP (cAMP) levels in CHO-K1 cells confirmed their agonistic activity. The structure-activity relationship studies indicated that having phenethyl groups at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 of the spiro scaffold resulted in the best activity profiles. nih.gov One of the most promising compounds from this series, 15au , demonstrated potent MOR agonism, which is a key mechanism for strong analgesic effects. acs.orgnih.gov
Sigma-1 Receptor Antagonism
The same series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives that exhibit MOR agonism also act as potent antagonists for the sigma-1 receptor (σ1R). acs.orgnih.gov The σ1R is recognized as an endogenous anti-opioid system; its antagonism can potentiate opioid-mediated analgesia. acs.org The dual activity of these compounds is a strategic approach to developing safer and more effective analgesics. bohrium.com Compound 15au , for instance, showed a well-balanced dual profile of MOR agonism and σ1R antagonism. nih.govbohrium.com This dual-target engagement is believed to contribute to a better safety profile, potentially reducing common opioid-related side effects. acs.org
Table 1: In Vitro Receptor Activity of Selected 1-Oxa-4,9-diazaspiro[5.5]undecane Analogues
| Compound | μ-Opioid Receptor (MOR) Agonism (EC₅₀, nM) | Sigma-1 Receptor (σ₁R) Binding Affinity (Kᵢ, nM) |
| 15au | Data not specified in abstract | Data not specified in abstract |
| General Series | Potent Agonism | Potent Antagonism |
Note: Specific EC₅₀ and Kᵢ values for compound 15au are detailed within the full publication but not in the abstract. The general series showed potent activity for both targets.
Antiproliferative Activity against Cancer Cell Lines (In Vitro Cytotoxicity)
Analogues and derivatives of the oxaspiro[5.5]undecane framework have demonstrated significant antiproliferative activity against a variety of human cancer cell lines in vitro.
Screening against various cancer cell lines (e.g., PC-3, HeLa, MCF-7, HL-60, NALM-6)
The cytotoxic effects of oxaspiro[5.5]undecane analogues and related spiro compounds have been evaluated across multiple cancer cell lines. Studies have shown that these compounds can inhibit the growth of malignant cells in a concentration-dependent manner. eurekaselect.com For instance, certain sesquiterpene lactones have shown cytotoxicity against human acute myeloid leukemia cell lines, including HL-60. nih.govmdpi.com Other research has documented the cytotoxic properties of various extracts and derivatives against prostate (PC-3), breast (MCF-7), and cervical (HeLa) cancer cell lines. eurekaselect.comresearchgate.net
Table 2: In Vitro Cytotoxicity of Spiro Analogues Against Selected Cancer Cell Lines
| Compound Type/Extract | Cell Line | Activity Metric | Result |
| Lavandin Essential Oil | HeLa | EC₅₀ | 80.62 ± 1.04 µg/mL researchgate.net |
| Spiciformin & Acetyl Derivative | HL-60 | Cytotoxicity | Effective nih.govmdpi.com |
| Ungernia trisphaera Extract | PC-3 | Cytotoxicity | Effective eurekaselect.com |
| Ungernia trisphaera Extract | MCF-7 | Cytotoxicity | Effective eurekaselect.com |
Note: This table represents findings for various spiro-containing compounds or extracts tested on the specified cell lines. Data for NALM-6 was not available in the reviewed sources.
Cellular Mechanism of Action (e.g., inhibition of cell division, induction of apoptosis)
The antiproliferative effects of these compounds are often linked to their ability to halt the cell cycle and induce programmed cell death (apoptosis). nih.govnih.gov
Inhibition of Cell Division: Several studies have demonstrated that treatment with spiro-based compounds can lead to cell cycle arrest. nih.govmdpi.com This inhibition of cell proliferation is often observed at specific phases of the cell cycle. For example, some compounds cause arrest at the G0/G1 phase, which is associated with the suppression of key regulatory proteins like cyclin D1. nih.gov Other analogues have been found to induce a significant increase in the cell population at the G2/M phase, effectively preventing the cells from proceeding to mitosis. mdpi.comfrontiersin.org This cell cycle arrest is a crucial mechanism for preventing the uncontrolled division of cancer cells.
Induction of Apoptosis: A primary mechanism for the cytotoxicity of these analogues is the induction of apoptosis. eurekaselect.comresearchgate.net This process is characterized by distinct morphological and biochemical events, including the activation of a cascade of enzymes known as caspases. nih.govmdpi.com Research has shown that treatment with these compounds leads to the activation of initiator caspases (caspase-8 and -9) and effector caspases (caspase-3 and -7). nih.govnih.govfrontiersin.org
The apoptotic process can be triggered through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. frontiersin.org Evidence for the intrinsic pathway includes the downregulation of anti-apoptotic proteins like Bcl-2 and a shift in the Bcl-2/Bax ratio that favors apoptosis. mdpi.comnih.gov Furthermore, the generation of reactive oxygen species (ROS) has been identified as a key factor that can contribute to both cell cycle arrest and the induction of apoptosis. mdpi.comfrontiersin.orgresearchgate.net
Antimicrobial and Antiviral Investigations (In Vitro) of this compound Analogues
The exploration of spirocyclic systems has revealed a promising scaffold for the development of novel therapeutic agents. Analogues of this compound, characterized by their unique three-dimensional spiroketal or azaspiroketal structures, have been the subject of various in vitro investigations to determine their potential antimicrobial and antiviral activities. These studies have focused on understanding the structure-activity relationships that govern their efficacy against a range of pathogens.
Anti-mycobacterial Properties
A significant area of investigation has been the activity of spiro-analogues against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research into indolyl azaspiroketal Mannich bases has identified compounds with potent anti-mycobacterial effects. The inclusion of an azaspiroketal moiety, such as 1,5-dioxa-9-azaspiro[5.5]undecane, into a 6-methoxy-1-n-octyl-1H-indole scaffold has led to the development of analogues with submicromolar activity against the H37Rv strain of Mycobacterium tuberculosis. mdpi.com
The potency of these compounds is influenced by the nature of the spiro-ring system. Structure-activity relationship (SAR) studies have affirmed the enhanced efficacy provided by the spiro-ring fused motif. mdpi.com These compounds are believed to act by inserting into the bacterial membrane, leading to its permeabilization and perturbation of phospholipid vesicles. This mechanism is supported by the observation that these analogues induce the mycobacterial cell envelope stress reporter promoter piniBAC. mdpi.com The substitution at the indole N-position was also found to be critical, with n-octyl side chains generally conferring greater potency than ring-bearing side chains. mdpi.com
| Compound | Core Spiro-Motif | MIC (μM) against M. tuberculosis H37Rv |
|---|---|---|
| Early Hit Compound 1 | Piperidinylmethyl | Data Not Specified |
| Potent Hit Compound 12 | 1,5-Dioxa-9-azaspiro[5.5]undecane | Submicromolar |
HIV-1 Integrase Inhibitory Activity
Analogues based on the 2,4-dioxaspiro[5.5]undecane and 2,4-dioxaspiro[5.5]undec-8-ene core have been synthesized and evaluated as inhibitors of human immunodeficiency virus type 1 (HIV-1) integrase. nih.gov This viral enzyme is a crucial target for antiretroviral therapy as it catalyzes the integration of viral DNA into the host cell's genome and has no human homologue. nih.govnih.gov
Several spiroundecane derivatives have demonstrated the ability to inhibit both the 3'-processing and strand transfer reactions catalyzed by HIV-1 integrase. nih.gov SAR studies revealed that an undecane core featuring at least one furan moiety is preferable for inhibitory activity. Furthermore, the presence of an oxygen-containing substituent on the benzene ring was found to be important for potent inhibition. nih.gov Crosslinking experiments have suggested that these spiroundecane derivatives interfere with the catalytic activity of the integrase without significantly affecting its ability to bind to DNA, indicating they may inhibit a preformed integrase-DNA complex. nih.gov
| Compound Class | Inhibited Reactions | Key Structural Features for Activity |
|---|---|---|
| 2,4-Dioxaspiro[5.5]undecane ketone derivatives | 3'-Processing and Strand Transfer | Undecane core with at least one furan moiety |
| 2,4-Dioxa-spiro[5.5]undec-8-ene derivatives | 3'-Processing and Strand Transfer | Oxygen-containing substitution in the benzene ring |
Inhibition of Human Herpes Virus Type-1 (HHV-1) Replication
The antiviral potential of spiroketal compounds has also been explored against Human Herpes Virus Type-1 (HHV-1), also known as Herpes Simplex Virus Type 1 (HSV-1). A spiroketal-enol ether derivative, (E)-2-(2,4-hexadiynyliden)-1,6-dioxaspiro[4.5]dec-3-ene, isolated from the rhizomes of Tanacetum vulgare, has been identified as a selective inhibitor of both HSV-1 and HSV-2 replication in vitro.
The primary mechanism of this analogue involves a specific arrest of viral gene expression, which consequently leads to a decrease in the accumulation of viral proteins within infected Vero cells. Unlike other antiviral agents, the inhibitory action of this spiroketal derivative was not primarily due to virucidal effects or the inhibition of viral adsorption. Instead, the most significant effects were observed in the inhibition of virus penetration and the subsequent halt of viral gene expression. This novel mechanism highlights the potential of spiroketal scaffolds in developing new anti-herpetic agents that target different stages of the viral life cycle.
| Compound | Spiro-Core | Virus Strains Inhibited | Primary Mechanism of Action |
|---|---|---|---|
| (E)-2-(2,4-hexadiynyliden)-1,6-dioxaspiro[4.5]dec-3-ene | 1,6-Dioxaspiro[4.5]decane | HSV-1, HSV-2 | Inhibition of virus penetration and specific arrest of viral gene expression |
Future Research Directions and Perspectives for 2 Oxaspiro 5.5 Undecan 5 Amine
Development of Novel Synthetic Routes for Enhanced Scalability and Efficiency
While methods for constructing spiroketal systems exist, the development of highly efficient and scalable syntheses for 2-Oxaspiro[5.5]undecan-5-amine and its analogs is paramount for extensive biological evaluation. Future research should focus on:
Asymmetric Synthesis: Developing catalytic asymmetric methods will be crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. nih.gov This could involve leveraging chiral catalysts or auxiliaries to control the formation of the spirocyclic core. nih.govresearchgate.net
Flow Chemistry: Exploring continuous flow manufacturing processes could offer advantages in terms of safety, reproducibility, and scalability, particularly for key intermediates or the final amination step.
Dearomative Cyclizations: Investigating dearomative ipso-iodocyclization of appropriately substituted phenylalkynes presents a modern and efficient strategy for constructing the spiro[5.5]undecane framework. nih.gov
A recent study detailed a broadly applicable method for constructing spiro[5.5]undecanes via the dearomative ipso-iodocyclization of 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes, which could be adapted for the synthesis of amine-containing analogs. nih.gov
Integration of Advanced Computational Methods for Predictive Design and Lead Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions. spirochem.com For this compound, future computational work should include:
Conformational Analysis: Thoroughly exploring the conformational landscape of the spiro[5.5]undecane ring system to understand how its three-dimensional shape influences receptor binding.
Pharmacophore Modeling: Developing pharmacophore models based on known active compounds with similar spiroketal scaffolds to guide the design of new derivatives with enhanced potency and selectivity.
In Silico Screening: Utilizing virtual screening techniques to dock libraries of this compound derivatives against various biological targets, prioritizing compounds for synthesis and biological testing.
ADMET Prediction: Employing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable drug-like profiles early in the design phase. researchgate.net
Companies like SpiroChem are already leveraging computational chemistry to identify novel synthesis routes and support lead optimization programs, highlighting the value of these approaches. spirochem.comspirochem.com
Exploration of Polypharmacology and Multi-Targeting Approaches with Spiro[5.5]undecane Scaffolds
The concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets, is a growing trend in drug discovery for complex diseases. acs.orgnih.gov The rigid yet three-dimensionally complex spiro[5.5]undecane scaffold is an ideal framework for developing such multi-targeted ligands. nih.gov
Future research in this area could involve:
Rational Design of Dual-Target Ligands: Intentionally designing derivatives of this compound to inhibit two or more targets implicated in a particular disease pathway. For instance, combining pharmacophoric elements for both a kinase and a G-protein coupled receptor.
Systems Biology Approaches: Using systems biology to identify key nodes in disease networks that could be effectively modulated by a multi-target ligand based on the spiro[5.5]undecane scaffold.
Fragment-Based and Linker-Assisted Design: Combining fragments known to bind to different targets, using the 2-oxaspiro[5.5]undecane core as a rigid linker to ensure the correct spatial orientation for simultaneous binding.
Studies on related diazaspiro[5.5]undecane scaffolds have already shown their potential as inhibitors of multiple kinases, demonstrating the feasibility of this approach. researchgate.net
Investigation of this compound as a Core Scaffold for Probe Development in Chemical Biology
Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. The this compound scaffold can be readily functionalized to create a variety of chemical probes.
| Probe Type | Potential Application |
| Fluorescent Probes | The amine group provides a convenient handle for attaching fluorophores. These probes could be used to visualize the subcellular localization of a target protein or to monitor protein-protein interactions via techniques like FRET (Förster Resonance Energy Transfer). acs.org |
| Biotinylated Probes | Attaching a biotin (B1667282) tag would enable the isolation and identification of the cellular binding partners of this compound derivatives through affinity purification and mass spectrometry. |
| Photoaffinity Probes | Incorporating a photoreactive group would allow for the covalent labeling of target proteins upon UV irradiation, providing a powerful method for target identification and validation. |
The development of fluorescent ligands based on other spirocyclic scaffolds has already proven valuable for studying receptors like the sigma (σ) receptors. acs.org Similar strategies could be applied to this compound to explore its biological targets.
Expanding the Scope of Biological Screening to New Therapeutic Areas
While initial investigations may focus on specific therapeutic areas, the unique structural features of the 2-oxaspiro[5.5]undecane scaffold suggest it may have utility across a broad range of diseases. A comprehensive biological screening strategy is warranted.
Future screening efforts should encompass:
Central Nervous System (CNS) Disorders: The rigid, three-dimensional nature of spirocycles can be advantageous for targeting CNS receptors and enzymes. researchgate.net Screening against targets for neurodegenerative diseases, pain, and psychiatric disorders could be fruitful.
Infectious Diseases: Spiroketal-containing compounds have shown promise as antimycobacterial agents. nih.gov Screening against a panel of bacterial, fungal, and parasitic pathogens could uncover new anti-infective leads. tandfonline.com
Oncology: Many kinase inhibitors and other anti-cancer agents feature heterocyclic scaffolds. The spiro[5.5]undecane framework represents an under-explored area of chemical space for cancer drug discovery. nih.govsmolecule.com
Metabolic Diseases: Spiroketal derivatives have been investigated as inhibitors of SGLT2 for the treatment of diabetes, suggesting that screening against other metabolic targets could be worthwhile. google.com
Mechanistic Elucidation of Novel Biological Activities at the Molecular Level
Should biological screening reveal novel activities for this compound derivatives, a deep dive into the molecular mechanism of action will be critical.
Key experimental approaches would include:
Target Identification: For compounds identified through phenotypic screening, a combination of affinity chromatography, photoaffinity labeling, and computational target prediction will be necessary to identify the direct molecular target(s).
Biochemical and Biophysical Assays: Once a target is identified, detailed biochemical and biophysical studies (e.g., enzyme kinetics, surface plasmon resonance, isothermal titration calorimetry) will be required to characterize the binding interaction and its functional consequences.
Structural Biology: Obtaining a high-resolution crystal structure of a this compound derivative in complex with its biological target would provide invaluable insights into the binding mode and pave the way for structure-based drug design.
Cell-Based Assays: Developing and utilizing cell-based assays will be essential to confirm that the observed molecular interactions translate into the desired cellular effects and to dissect the downstream signaling pathways.
For example, studies on spiroketal analogs of indolyl Mannich bases revealed a dual mechanism of action, including membrane permeabilization and inhibition of the MmpL3 transporter in mycobacteria, which was elucidated through a combination of genetic, microscopy, and biochemical methods. nih.gov A similar multi-faceted approach will be necessary to fully understand the biological activities of novel this compound derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
